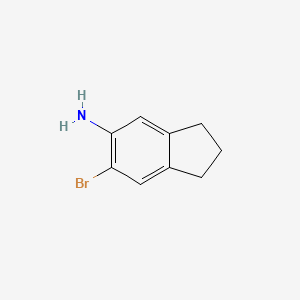

6-bromo-2,3-dihydro-1H-inden-5-amine

Description

Historical Context and Discovery

The development of 6-bromo-2,3-dihydro-1H-inden-5-amine emerged from the broader exploration of brominated indane derivatives that began gaining prominence in organic chemistry during the mid-20th century. The systematic investigation of brominated aromatic compounds was initially driven by the need for versatile synthetic intermediates in pharmaceutical development. Early research into indane chemistry established the fundamental reactivity patterns of the bicyclic system, comprising a benzene ring fused to a cyclopentane ring, which provided the foundation for subsequent functionalization studies.

The specific synthesis of this compound was first reported in patent literature during the late 20th century, where it was identified as a key intermediate in the preparation of pharmacologically active compounds. The development of reliable synthetic routes to this compound required careful optimization of bromination conditions to achieve regioselective substitution at the 6-position while maintaining the integrity of the amine functionality at the 5-position. These early synthetic efforts established the importance of protecting group strategies and selective bromination methodologies that remain relevant in contemporary preparations.

The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic exploration of halogenated heterocycles. The successful preparation and characterization of this compound demonstrated the feasibility of introducing multiple functional groups into the indane framework while maintaining synthetic accessibility. This achievement laid the groundwork for the extensive library of related compounds that followed, each contributing to our understanding of structure-activity relationships in heterocyclic chemistry.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its significance as a research subject. The indane core structure represents a saturated bicyclic system where the fusion of benzene and cyclopentane rings creates a rigid framework that influences both electronic distribution and conformational behavior. The positioning of the bromine atom at the 6-position places it in conjugation with the aromatic system, while the amine group at the 5-position provides a site for hydrogen bonding and nucleophilic interactions.

The electronic characteristics of this compound are particularly noteworthy due to the interplay between the electron-withdrawing bromine substituent and the electron-donating amine group. This electronic push-pull system creates a polarized aromatic ring that exhibits unique reactivity patterns compared to unsubstituted indane derivatives. The bromine atom serves as both an activating group for certain electrophilic aromatic substitution reactions and as a leaving group for nucleophilic displacement reactions, providing multiple pathways for synthetic elaboration.

The three-dimensional structure of this compound reveals important conformational constraints imposed by the bicyclic framework. The saturated five-membered ring adopts an envelope conformation that influences the spatial orientation of substituents and affects the accessibility of reactive sites. These conformational factors have significant implications for biological activity, as the rigid framework can provide enhanced binding affinity through reduced entropy penalties upon target engagement.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₀BrN | Contains both halogen and amine functionalities |

| Molecular Weight | 212.09 g/mol | Moderate molecular weight suitable for drug-like properties |

| Ring System | Bicyclic indane | Provides conformational rigidity |

| Substitution Pattern | 5-amino, 6-bromo | Electronic complementarity enables diverse reactivity |

Research Motivations and Academic Relevance

The academic interest in this compound stems from its potential as a privileged scaffold for medicinal chemistry applications and its utility as a synthetic building block for complex molecular architectures. Contemporary research has focused on exploiting the dual functionality of this compound to access novel heterocyclic systems that may exhibit enhanced biological activity. The presence of both an amine nucleophile and a bromine electrophile within the same molecule provides opportunities for intramolecular cyclization reactions and tandem transformations that can rapidly increase molecular complexity.

Pharmaceutical research has identified this compound as a valuable intermediate in the synthesis of compounds targeting neurological disorders, particularly those involving serotonin receptor modulation. The structural similarity to endogenous neurotransmitters, combined with the conformational constraints imposed by the indane framework, has led to its incorporation into drug discovery programs focused on central nervous system targets. This application has driven significant research into optimized synthetic routes and functionalization strategies that can provide access to diverse analogs for structure-activity relationship studies.

The methodological contributions of research involving this compound extend to the development of novel synthetic transformations and catalytic processes. Studies have demonstrated the utility of this compound in exploring metal-free catalytic systems for heterocycle synthesis, providing insights into sustainable synthetic methodologies. The electronic properties of the bromine and amine substituents have made this compound an excellent model system for investigating halogen bonding interactions and their influence on molecular recognition phenomena.

Recent advances in heterocyclic chemistry have highlighted the potential of this compound as a platform for accessing polycyclic aromatic systems through oxidative coupling reactions. These transformations represent a frontier area of research where traditional organic synthesis meets materials science applications. The ability to construct extended conjugated systems from relatively simple starting materials has implications for the development of organic electronic materials and photonic devices, expanding the relevance of this compound beyond traditional pharmaceutical applications.

| Research Area | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Serotonin receptor ligands | High binding affinity achieved through structural optimization |

| Synthetic Methodology | Metal-free catalysis | Efficient heterocycle formation under mild conditions |

| Materials Science | Polycyclic aromatic systems | Oxidative coupling enables extended conjugation |

| Structural Biology | Molecular recognition | Halogen bonding contributes to binding specificity |

Properties

Molecular Formula |

C9H10BrN |

|---|---|

Molecular Weight |

212.09 g/mol |

IUPAC Name |

6-bromo-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C9H10BrN/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,11H2 |

InChI Key |

SZFFECLZIYWBBD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in CRBN-Dependent Antiproliferative Agents

In a study identifying CRBN-dependent antiproliferative compounds, 6-bromo-2,3-dihydro-1H-inden-5-amine was part of a hydrophobic scaffold shared by compounds 2, 26, and 51 , which showed strong CRBN-dependent activity. Key comparisons include:

Table 1: Structural and Activity Comparison of CRBN Modulators

Brominated Marine Alkaloids with Serotonin Receptor Affinity

Marine-derived brominated alkaloids, such as 6-bromoaplysinopsin and 6-bromo-2'-de-N-methylaplysinopsin, share structural motifs with this compound. Key differences:

- Receptor Binding: 6-Bromoaplysinopsin: High affinity for 5-HT2C (Ki = 0.3 µM) and 5-HT2A (Ki = 1.7 µM) receptors . this compound: No direct serotonin receptor data, but its rigid structure may limit receptor compatibility compared to the flexible aplysinopsin backbone .

Table 2: Brominated Alkaloids and Receptor Affinity

| Compound | 5-HT2C Ki (µM) | 5-HT2A Ki (µM) | Structural Feature |

|---|---|---|---|

| 6-Bromoaplysinopsin | 0.3 | 1.7 | Linear side chain with indole |

| 6-Bromo-indenamine | N/A | N/A | Fused bicyclic amine |

Stereochemical and Substituent Variants

- Stereoisomers : The (1S)- and (1R)-enantiomers of 6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1466429-22-0 and 1055961-36-8) exhibit distinct pharmacological profiles, though specific data are proprietary .

- 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS 158205-19-7): The ketone group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the amine parent .

Table 3: Physicochemical Properties of Derivatives

| Compound | Molecular Formula | Key Substituent | Solubility (Predicted) |

|---|---|---|---|

| 6-Bromo-indenamine | C₉H₁₀BrN | -NH₂ | Low (lipophilic) |

| 5-Amino-6-bromo-inden-1-one | C₉H₈BrNO | -NH₂, -C=O | Moderate (polar) |

| (S)-5-Bromo-4-methyl-indenamine HCl | C₁₀H₁₃BrClN | -CH₃, -HCl | High (ionic) |

Preparation Methods

Synthesis from N-(6-Bromo-2,3-dihydro-1H-indene)

A notable synthetic route involves starting from N-(6-bromo-2,3-dihydro-1H-indene) derivatives. The following steps outline this process:

-

- A mixture of indene and bromine is reacted under inert atmosphere conditions.

- The reaction is monitored until completion, typically indicated by TLC analysis.

-

- The brominated product is treated with ammonia in a solvent such as water or ethanol.

- The mixture is heated under reflux for several hours.

-

- The product is precipitated by adjusting the pH with sodium hydroxide.

- The precipitate is filtered, washed, and dried to yield 6-bromo-2,3-dihydro-1H-inden-5-amine.

Yield and Characterization:

The yield for this method can reach up to 98%, depending on the optimization of reaction conditions.

Comparative Analysis of Synthetic Methods

The following table summarizes different synthetic routes for this compound along with their respective yields and conditions:

| Method | Reagents Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Bromination + Amination | Bromine/NBS + Ammonia | ~98 | 100°C, aqueous phase |

| Direct Bromination | Indene + Bromine | ~85 | Room temperature |

| NBS Method | NBS + Amine | ~90 | Moderate heating |

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2,3-dihydro-1H-inden-5-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of the indene scaffold followed by amination. For example, bromination of 2,3-dihydro-1H-inden-5-amine using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C) can yield the brominated derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%). Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis.

- Lipophilicity : Calculate logP values via reverse-phase HPLC or computational tools (e.g., XLOGP3).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Spectroscopic Data : Use FT-IR for functional group validation and UV-Vis for electronic transitions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and handling.

- Storage : Store in a cool, dry environment (<4°C) in amber glass vials to prevent photodegradation.

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., monoamine oxidase)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., MAO-B). Focus on bromine’s steric effects and amine’s hydrogen-bonding potential.

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like molar refractivity and topological polar surface area (TPSA) to predict bioactivity .

Q. What strategies resolve contradictions in solubility and bioactivity data across experimental batches?

- Methodological Answer :

- Batch Analysis : Compare HPLC purity profiles and residual solvent levels (via GC-MS).

- Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms affecting solubility.

- Biological Replicates : Use triplicate assays (e.g., enzyme inhibition) with standardized positive/negative controls to isolate batch-specific variability .

Q. How can interdisciplinary approaches enhance mechanistic studies of this compound?

- Methodological Answer :

- Combined Spectroscopy : Pair NMR with dynamic light scattering (DLS) to study aggregation in aqueous media.

- Behavioral Assays : Integrate pharmacokinetic data (e.g., plasma half-life) with in vivo models (e.g., zebrafish for CNS penetration studies).

- Data Integration : Use tools like KNIME to merge structural, biochemical, and omics datasets for systems-level insights .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks underpin structure-activity relationship (SAR) studies for brominated amines?

- Methodological Answer :

- Hammett Theory : Correlate substituent electronic effects (σ values) with reaction rates or binding affinities.

- Molecular Orbital Theory : Analyze bromine’s electron-withdrawing effects on the indene ring’s aromaticity using DFT calculations (e.g., Gaussian 16).

- Pharmacophore Modeling : Identify essential features (e.g., amine group, bromine position) for target engagement .

Q. How should researchers design experiments to validate hypotheses about metabolic pathways?

- Methodological Answer :

- Isotope Labeling : Synthesize C-labeled analogs to track metabolites via LC-MS.

- CYP450 Inhibition Assays : Use human liver microsomes and probe substrates (e.g., dextromethorphan for CYP2D6) to assess metabolic stability.

- In Silico Prediction : Apply tools like ADMET Predictor to estimate clearance rates and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.